molecular formula C8H15F6N2P B185886 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate CAS No. 157310-73-1

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate

Cat. No.: B185886
CAS No.: 157310-73-1
M. Wt: 284.18 g/mol
InChI Key: KTGUTSXSBOOTCB-UHFFFAOYSA-N
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Description

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is an ionic liquid with the molecular formula C8H13F6N2P. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate typically involves the alkylation of 2,3-dimethylimidazole with 1-bromopropene, followed by anion exchange with hexafluorophosphate . The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Acetonitrile or dichloromethane

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C

    Reduction: Sodium borohydride; temperature: 0-25°C

    Substitution: Tetrafluoroborate salts; temperature: 20-40°C

Major Products Formed

Mechanism of Action

The mechanism of action of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects . In chemical reactions, it acts as a catalyst by stabilizing transition states and intermediates through its ionic nature .

Comparison with Similar Compounds

Similar Compounds

  • 1-propyl-2,3-dimethylimidazolium hexafluorophosphate
  • 1,2-Dimethyl-3-propyl-1H-imidazol-3-ium hexafluorophosphate
  • 1,2-Dimethyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium hexafluorophosphate

Uniqueness

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is unique due to its propenyl group, which imparts distinct reactivity and solubility properties compared to its propyl analogs . This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h6-7H,4-5H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGUTSXSBOOTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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